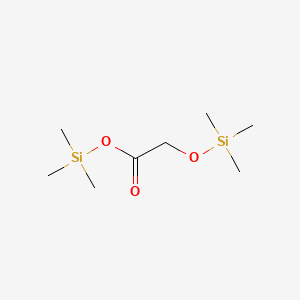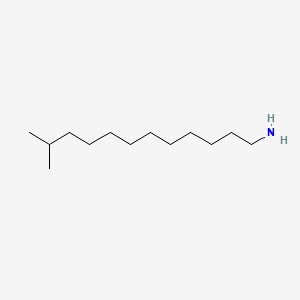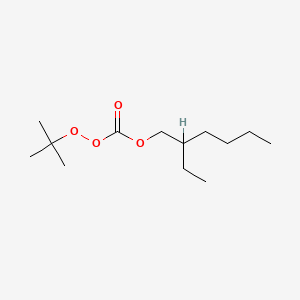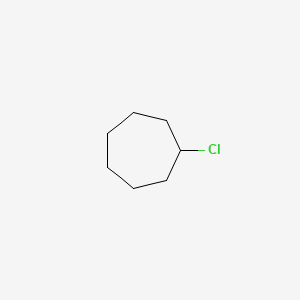
Chlorocycloheptane
Overview
Description
Chlorocycloheptane is a chemical compound with the molecular formula C7H13Cl . It has an average mass of 132.631 Da and a monoisotopic mass of 132.070572 Da .
Synthesis Analysis
The synthesis of cycloheptanes and higher homologues can be achieved through a coupling of unactivated C (sp3) -H bonds of numerous feedstock chemicals with electron-deficient olefins . The active cuprate catalyst undergoes Ligand-to-Metal Charge Transfer (LMCT) to enable the generation of a chlorine radical which acts as a powerful hydrogen atom transfer reagent capable of abstracting strong electron-rich C (sp3) -H bonds .Molecular Structure Analysis
The molecular structure of Chlorocycloheptane consists of a seven-membered carbon ring with one chlorine atom attached .Physical And Chemical Properties Analysis
Chlorocycloheptane has a density of 1.0±0.1 g/cm3, a boiling point of 176.8±9.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 47.9±4.5 °C . The index of refraction is 1.453, and it has a molar refractivity of 37.2±0.4 cm3 .Scientific Research Applications
C7H13Cl C_7H_{13}Cl C7H13Cl
, and it has a variety of applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:Molecular Structure Analysis
Chlorocycloheptane’s molecular structure has been studied in inclusion compounds, particularly with 9,9′-Bianthryl . X-ray analysis has revealed how guest molecules are accommodated within the host structure, providing insights into molecular conformations. This is crucial for understanding molecular interactions and designing new materials with specific properties.
Reactivity and Stability Prediction
The compound’s reactivity and stability have been predicted using meta-hybrid density functional theory . Such predictions are essential for synthesizing valuable natural products and pharmacologically active intermediates, as they help in anticipating the behavior of chlorocycloheptane under various conditions.
Charge Distribution Analysis
Chlorocycloheptane’s charge distribution has been scrutinized using methods like CHELPG and Atomic Dipole Corrected Hirshfeld Charges (ADCH) . This analysis is significant for understanding the electronic properties of molecules, which is fundamental in fields like drug design and materials science.
Intramolecular Interaction Studies
The susceptibility of intramolecular interactions between substituents and the cycloalkane ring in chlorocycloheptane has been revealed through natural bond orbital analysis . This study is important for the development of new chemical entities with desired properties.
Synthesis of Cycloheptane Derivatives
Chlorocycloheptane is used in the synthesis of cycloheptane derivatives, which are important in organic chemistry and pharmaceuticals . The ability to abstract strong electron-rich C-H bonds makes it a valuable reagent in synthetic chemistry.
Gelation and Crystallization Studies
An unusual phenomenon of gelation followed by crystallization has been observed when preparing inclusion compounds from concentrated solutions of chlorocycloheptane . This property can be exploited in the development of new crystallization techniques and materials processing.
Spectroscopic Specificity Validation
The compound’s spectroscopic specificities have been validated with reference to X-ray crystallographic data . This is crucial for confirming the identity and purity of chemical compounds, which has implications in quality control and regulatory compliance.
Advancement in Nonaromatic Heterocyclic Derivatives
Chlorocycloheptane has been used to explore the structural characteristics of nonaromatic heterocyclic derivatives . This research can lead to the advancement of these compounds in various fields, including medicinal chemistry and material sciences.
Safety and Hazards
Chlorocycloheptane is classified as a Category 3 flammable liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, and lighting equipment . In case of skin contact, contaminated clothing should be removed immediately and the skin rinsed with water .
properties
IUPAC Name |
chlorocycloheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJSGLZXFNSANB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179277 | |
| Record name | Chlorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocycloheptane | |
CAS RN |
2453-46-5 | |
| Record name | Chlorocycloheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2453-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorocycloheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002453465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptane, chloro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorocycloheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROCYCLOHEPTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DGZ35VX23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the conformational preferences of Chlorocycloheptane?
A1: Research using infrared spectroscopy reveals that Chlorocycloheptane exhibits conformational preferences. [] While the exact preferred conformations are not detailed in the abstracts, the research highlights the impact of the chlorine atom on the overall molecular shape of the seven-membered ring. This is analogous to the well-studied conformational equilibrium between equatorial and axial conformers in Chlorocyclohexane, also investigated in the cited research. []
Q2: How does the presence of a chlorine atom influence the reactivity of Cycloheptane?
A2: Studies on the gas phase chlorination of Chlorocycloheptane provide insights into its reactivity. [] The research indicates that the chlorine atom already present on the ring influences the position of subsequent chlorine atom attack. Specifically, the trans to cis ratio of 1,2-dichlorocycloheptane products suggests a preference for trans product formation, likely due to steric and electronic factors introduced by the initial chlorine substituent. []
Q3: Has Chlorocycloheptane been investigated in supramolecular chemistry?
A3: Yes, Chlorocycloheptane has been studied in the context of inclusion compounds. Research shows that it can act as a guest molecule within a host framework formed by 9,9′-Bianthryl. [] The X-ray crystallographic analysis revealed that two Chlorocycloheptane molecules reside within a cavity formed by eight 9,9′-Bianthryl molecules. [] This highlights the ability of Chlorocycloheptane to participate in specific host-guest interactions.
Q4: Are there any computational studies on Chlorocycloheptane and its derivatives?
A4: While the provided abstracts do not mention specific computational studies on Chlorocycloheptane, similar seven-membered ring systems, like Fluorocycloheptane and Bromocycloheptane, have been investigated using computational methods. [] These studies utilized density functional theory (DFT) to explore reactivity, stability, and electronic properties. [] Applying similar computational approaches to Chlorocycloheptane could provide valuable insights into its molecular properties and reactivity, potentially predicting its behavior in various chemical environments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1583711.png)
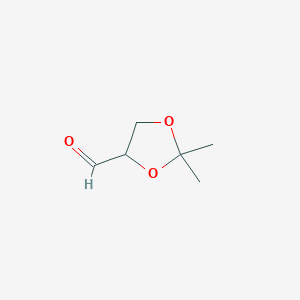
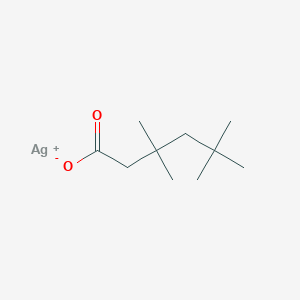
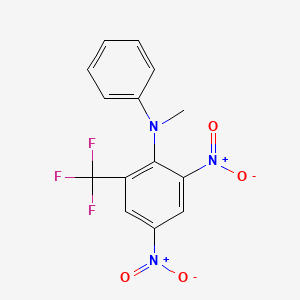
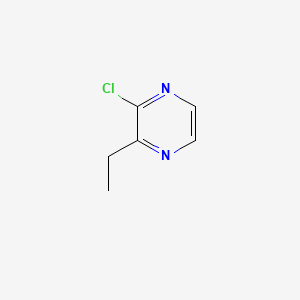
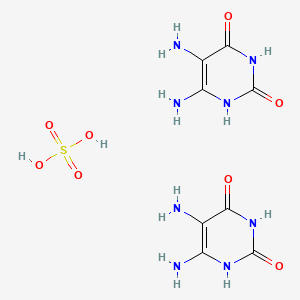
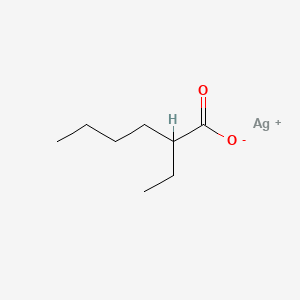

![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
